molecular formula C13H12N2O2 B009195 4-Benzyl-2-nitroaniline CAS No. 105957-88-8

4-Benzyl-2-nitroaniline

Cat. No.: B009195
CAS No.: 105957-88-8
M. Wt: 228.25 g/mol
InChI Key: HIESYFWWUDRAPU-UHFFFAOYSA-N
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Description

4-Benzyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It consists of a benzyl group attached to the second position of the aniline ring, with a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of benzyl aniline to introduce the nitro group at the desired position. This is followed by reduction and other necessary transformations to achieve the final product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and reducing agents like sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of solvents and catalysts can significantly influence the yield and purity of the final product. Techniques such as crystallization and distillation are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Benzyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in certain biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline
  • N-Benzyl-2-methyl-4-nitroaniline

Uniqueness

4-Benzyl-2-nitroaniline is unique due to the presence of both a benzyl and a nitro group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIESYFWWUDRAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 20.4 parts of 36% w/w hydrochloric acid in which had previously been dissolved 13.4 parts of anhydrous zinc chloride are added 27.6 parts of o-nitro-aniline and 10.8 parts of benzyl alcohol. This mixture is stirred under reflux temperature for 6 hours and then poured into a hot solution of 50 parts of sodium hydroxide in 100 parts of water. After allowing the decomposed reaction mixtures to cool the organic phase is extracted with ether, and the ether solution washed with water, the ether evaporated and the residue distilled to give a fraction with boiling point 192°-8° C. at 0.4 millibars. This fraction after dilution with 40°-60° petroleum ether containing a little ether yields 4-benzyl-2-nitro-aniline m.p. 80°-3° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Aminodiphenylmethane (5.00 g, 27 mmol) was added in portions to acetic anhydride (26 mL, 273 mmol) with rapid stirring. A solid mass formed which was liberated by the addition of 15 mL additional acetic anhydride. The reaction was allowed to cool to ambient temp, and nitric acid (2.0 mL, 41 mmol) was added slowly dropwise via addition funnel over 30 min. The homogeneous red mixture was allowed to stir overnight and poured into a rapidly stirring solution of 30 mL water, 7 mL conc. HCl, and 24 mL EtOH (exothermic!). The reaction was allowed to cool and was then heated to reflux for ˜4 h, cooled and poured onto ice and neutralized with 10N NaOH to pH 8-9. The aqueous layer was extracted 3×DCM and dried over sodium sulfate, filtered, and concentrated. The resulting dark red oil was purified by silica gel chromatography, ISCO 120 g, 0-20% EtOAc/hexanes, to give 4-benzyl-2-nitrobenzenamine as a red oil. MS (ESI) m/z: Calculated: 228.1; Observed: 229.0 (M++1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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